molecular formula C11H14N2 B1309987 1,2,3-Trimethyl-1H-indol-5-ylamine CAS No. 143797-94-8

1,2,3-Trimethyl-1H-indol-5-ylamine

Cat. No.: B1309987
CAS No.: 143797-94-8
M. Wt: 174.24 g/mol
InChI Key: QDLZBJGHQYCOQO-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-1H-indol-5-ylamine is an organic compound belonging to the class of substituted indoles. Indoles are five-membered nitrogen-containing aromatic rings found in nature, with many important biological functions. This compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol . It is used primarily in scientific research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethyl-1H-indol-5-ylamine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones under acidic conditions . This method is advantageous due to its operational simplicity and high yield.

Another method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This protocol is rapid, operationally straightforward, and generally high yielding. It uses aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. the Fischer indole synthesis and its variations are likely employed due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-1H-indol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce different amine derivatives.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-1H-indol-5-ylamine is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways. These may include binding to specific receptors, modulating enzyme activity, or altering gene expression .

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Another indole derivative with a single methyl group at the 1-position.

    2-Methylindole: Similar to 1-Methylindole but with the methyl group at the 2-position.

    3-Methylindole: Features a methyl group at the 3-position of the indole ring.

Uniqueness

1,2,3-Trimethyl-1H-indol-5-ylamine is unique due to the presence of three methyl groups at the 1st, 2nd, and 3rd positions of the indole ring and an amine group at the 5th position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1,2,3-trimethylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7-8(2)13(3)11-5-4-9(12)6-10(7)11/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZBJGHQYCOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424646
Record name 1,2,3-Trimethyl-1H-indol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143797-94-8
Record name 1,2,3-Trimethyl-1H-indol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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